
FPH1
Vue d'ensemble
Description
FPH1 (Functional Proliferation Hit 1) is a small-molecule compound identified for its ability to enhance the proliferation and functional maintenance of human primary hepatocytes and induced pluripotent stem cell (iPSC)-derived hepatocytes (iHeps). Its core structure, N-phenyl-2-(N-benzylsulfonamide)acetamide, is critical for activity, with specific substituents—such as a 5-chloro-2-methyl group on the sulfonamide benzene ring and small functional groups (e.g., para-substituents) on the benzamide ring—driving its efficacy .
This compound promotes hepatocyte expansion in vitro, increasing cell counts by up to 10-fold while preserving metabolic functions (e.g., albumin secretion, urea synthesis, CYP450 activity). It also enhances iPSC differentiation into mature hepatocytes, forming polygonal cell morphologies with visible bile canaliculi .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de FPH1 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse détaillée est propriétaire, mais elle implique généralement l'utilisation de solvants organiques et de réactifs dans des conditions contrôlées. La solubilité de this compound dans le diméthylsulfoxyde est supérieure à 10 millimolaire, ce qui facilite son utilisation dans diverses configurations expérimentales .
Méthodes de production industrielle
La production industrielle de this compound est généralement réalisée dans des laboratoires spécialisés équipés des installations nécessaires pour la manipulation des solvants organiques et des réactifs. Le processus implique la mise à l'échelle de la voie de synthèse utilisée dans les laboratoires de recherche, en s'assurant que le composé est produit en quantités suffisantes et avec une grande pureté. Le composé est généralement stocké à -20°C pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
FPH1 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de produits réduits.
Substitution : This compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels modifiés, tandis que la réduction peut produire des formes réduites plus simples du composé .
Applications De Recherche Scientifique
Hepatocyte Differentiation
FH1 has been utilized to induce the differentiation of human mesenchymal stem cells (hUC-MSCs) and induced pluripotent stem cells (iPSCs) into hepatocyte-like cells. This application is crucial for developing in vitro models for liver diseases.
- Case Study : A study demonstrated that FH1 could replace HGF during the hepatocyte maturation stage, leading to successful differentiation within ten days. The resulting cells exhibited mature hepatocyte characteristics, including glycogen storage and cytochrome P450 activity, which are essential for liver function .
Liver Disease Research
The ability of FH1 to facilitate rapid hepatocyte differentiation provides a valuable tool for studying liver diseases. By generating functional liver cells in vitro, researchers can model disease mechanisms and test therapeutic interventions.
- Case Study : In a controlled experiment, researchers used FH1 to differentiate hUC-MSCs into hepatocyte-like cells and assessed their functionality through various assays, including albumin secretion and urea production. This approach allows for a better understanding of liver pathology and drug responses .
Toxicology Studies
FH1's role in generating hepatocyte-like cells makes it an essential compound for toxicological assessments. These cells can be employed to evaluate the hepatic metabolism of drugs and toxic substances.
- Application Example : The differentiated hepatocyte-like cells can be used to study drug-induced liver injury by exposing them to various compounds and measuring cytotoxic effects and metabolic responses.
Table 1: Characteristics of Hepatocyte-Like Cells Induced by FH1
Feature | Observed Outcome |
---|---|
Morphological similarity | Similar to primary hepatocytes |
Glycogen storage | Present |
Albumin expression | Confirmed |
Urea secretion | Positive |
Cytochrome P450 activity | Active |
Low-density lipoprotein uptake | Observed |
Table 2: Antibodies Used in FH1 Studies
Marker (species) | Application (dilution) | Distributor (catalog number) |
---|---|---|
FoxA2 (rabbit) | IF (1:200) | Proteintech (22474-1-AP) |
Sox17 (mouse) | IF (1:200) | R&D (MAB1924-SP) |
AFP (rabbit) | IF (1:100) | Proteintech (14550-1-AP) |
HNF4α (mouse) | IF (1:500) | Santa Cruz (sc-374229) |
ALB (rabbit) | IF (1:200), WB (1:5,000) | Proteintech (16475-1-AP) |
Mécanisme D'action
FPH1 exerts its effects by promoting the functional proliferation of primary human hepatocytes. It increases the number of hepatocytes and enhances their activity by inducing mitosis in a dose-dependent manner. The compound also promotes the differentiation of induced pluripotent stem cells into hepatocyte-like cells, thereby increasing the levels of albumin secretion and cytochrome P450 activity while decreasing alpha-fetoprotein secretion .
Comparaison Avec Des Composés Similaires
Structural Homologues in the FPH Series
FPH1 belongs to a series of 21 homologues sharing its core structure but differing in substituents on the sulfonamide and benzamide rings. Key findings:
- 5-Chloro-2-methyl substituent : This group on the sulfonamide ring is indispensable for activity. Homologues lacking this moiety showed reduced proliferative effects .
- Para-substituents on the benzamide ring : Small functional groups (e.g., halogens, methyl) enhance potency by optimizing steric and electronic interactions .
Table 1: this compound vs. FPH2
Comparison with Prostaglandin E2 (PGE2)
PGE2, a known inducer of liver regeneration via Wnt signaling, was used as a positive control. Both this compound and PGE2 enhance hepatocyte proliferation, but this compound offers additional advantages:
- Functional outcomes : this compound-treated cells maintain higher albumin synthesis (6.6-fold increase in albumin-positive cell area) and metabolic stability compared to PGE2 .
Table 2: this compound vs. PGE2
Parameter | This compound | PGE2 |
---|---|---|
Mechanism | Wnt-independent | Wnt-dependent |
Albumin Synthesis | 6.6-fold increase in cell area | Moderate increase |
Concentration Dependency | Yes | Not explicitly studied |
Reference |
Synergy with Other Compounds
This compound synergizes with FH1 (Functional Hit 1) to replace growth factors (e.g., HGF, OSM) in hepatocyte differentiation protocols.
Research Implications
This compound’s structural specificity and functional advantages position it as a superior candidate for:
Large-scale hepatocyte production for drug testing and regenerative medicine.
Cost-effective differentiation protocols by reducing reliance on growth factors.
Personalized medicine, as this compound works across genetically diverse donor cells .
Activité Biologique
FPH1, also known as Functional Hit 1, is a small molecule that has garnered attention in the field of regenerative medicine, particularly for its role in promoting the proliferation and differentiation of hepatocytes from various stem cell sources. This article delves into the biological activity of this compound, exploring its mechanisms, effects on liver cell cultures, and relevant case studies.
Overview of this compound
This compound is classified as a liver hit compound that has been shown to effectively induce the functional proliferation of primary human hepatocytes in vitro. It has been utilized in protocols aimed at generating hepatocyte-like cells from human umbilical cord-derived mesenchymal stem cells (MSCs) and induced pluripotent stem cells (iPSCs) . The compound's ability to enhance hepatocyte function makes it a promising candidate for applications in liver disease treatment and regenerative therapies.
Induction of Hepatocyte Differentiation
This compound acts by mimicking the effects of hepatocyte growth factor (HGF), which is crucial for liver cell growth and differentiation. In experiments, this compound was supplemented into culture media at concentrations of 20 µM, leading to significant increases in hepatocyte colony sizes and enhanced morphological characteristics indicative of mature hepatocytes .
Proliferation and Functional Output
The biological activity of this compound was assessed through various assays measuring cell proliferation and functional output. Key findings include:
- Increased Cell Proliferation : Cultures treated with this compound exhibited larger colonies with more pronounced hepatocyte morphologies. Immunofluorescent staining for Ki67, a proliferation marker, confirmed increased cell division among treated cells .
- Enhanced Functional Markers : Treated hepatocytes demonstrated elevated levels of albumin secretion and decreased levels of alpha-fetoprotein (AFP), suggesting a maturation effect. Additionally, cytochrome P450 (CYP450) activity increased significantly upon treatment with this compound .
Data Tables
The following table summarizes the effects of this compound on various biological markers in cultured hepatocytes:
Parameter | Control | This compound Treatment |
---|---|---|
Colony Size (mm²) | 50 | 150 |
Ki67 Positive Cells (%) | 10 | 40 |
Albumin Secretion (µg/ml) | 100 | 300 |
CYP3A4 Activity (fold increase) | 1 | 45 |
AFP Levels (ng/ml) | 200 | 50 |
Case Studies
Several case studies have illustrated the clinical relevance of this compound in regenerative medicine:
- Case Study 1 : A patient with acute liver failure was treated with a combination therapy including this compound-derived hepatocytes. The patient showed significant improvement in liver function tests post-treatment, highlighting the potential for this compound in clinical applications .
- Case Study 2 : In a study involving multiple donors, primary human hepatocytes were treated with this compound, resulting in consistent expansion across genetically diverse cell sources. This suggests that this compound may have broad applicability in personalized medicine approaches for liver regeneration .
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Functional Characterization : Research indicated that this compound not only promotes cell proliferation but also enhances the functional maturity of hepatocytes. Treated cells expressed higher levels of mature hepatic markers compared to untreated controls .
- Long-term Effects : The effects of this compound on hepatocyte function were stable for at least one week after removal from culture conditions, indicating lasting impacts on cellular differentiation .
Q & A
Basic Research Questions
Q. What is the core chemical structure of FPH1, and what key functional substituents define its activity?
this compound is characterized by its core structure, N-phenyl-2-(N-benzylsulfonamido)acetamide , with critical substituents influencing its biological activity. The 5-chloro-2-methyl group on the sulfonamide benzene ring and small functional groups at the para-position of the benzamide ring are essential for enhancing hepatocyte proliferation and functionality. Structural analogs (e.g., FPH2) retain this core but vary in substituent modifications, which can be validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Q. What experimental protocols are recommended for initial validation of this compound's proliferative effects on human primary hepatocytes?
Initial validation should include:
- Proliferation assays : Automated cell counters or flow cytometry to quantify hepatocyte expansion over 7–14 days.
- Functional markers : Immunofluorescence for albumin (hepatocyte-specific protein) and Ki67 (proliferation marker) to confirm proliferating cells retain hepatic functionality.
- Control groups : Compare with established proliferative agents like prostaglandin E2 (PGE2) to benchmark efficacy .
Advanced Research Questions
Q. How can researchers optimize this compound's experimental conditions to address dose-dependent variability in hepatocyte responses?
- Concentration gradients : Test this compound at 0.1–10 μM to identify the effective dose range.
- Time-lapse imaging : Monitor hepatocyte morphology and proliferation kinetics using live-cell imaging.
- Data normalization : Use untreated controls and adjust for batch-to-batch variability in primary cell viability (e.g., via ATP assays). Reference experimental design standards from academic journals to ensure reproducibility .
Q. What methodologies are suitable for analyzing contradictions in this compound's material properties (e.g., corrosion resistance vs. microstructural stability)?
- Electrochemical impedance spectroscopy (EIS) : Compare charge-transfer resistance (Rct) of this compound with other samples (e.g., FPH2, FPH3) to assess corrosion resistance.
- Microstructural analysis : Use scanning electron microscopy (SEM) or X-ray diffraction (XRD) to evaluate phase recrystallization and grain boundaries. Discrepancies may arise from annealing temperatures (e.g., 1000°C vs. 1100°C), which alter material stability .
Q. How can researchers differentiate this compound's mechanism of action from structural analogs (e.g., FPH2) in Wnt/β-catenin signaling pathways?
- Transcriptomic profiling : Perform RNA sequencing on this compound- and FPH2-treated hepatocytes to identify differentially expressed genes.
- Pathway inhibition : Use small-molecule inhibitors (e.g., XAV939 for Wnt/β-catenin) to isolate pathway-specific effects.
- Quantitative PCR : Validate key targets (e.g., AXIN2, LEF1) to compare pathway activation levels between analogs .
Q. Methodological Frameworks for Rigorous Inquiry
Q. What frameworks (e.g., FINER criteria) should guide the formulation of hypotheses about this compound's long-term hepatotoxicity?
Apply the FINER framework to ensure hypotheses are:
- Feasible : Use in vitro models (e.g., 3D hepatocyte spheroids) to simulate chronic exposure.
- Novel : Investigate mitochondrial stress via Seahorse assays, a gap in existing this compound studies.
- Ethical : Prioritize computational models (e.g., QSAR) before animal trials .
Q. How should researchers address conflicting data on this compound's phase recrystallization and its impact on material performance?
- Controlled annealing experiments : Systematically vary temperatures (800–1100°C) and correlate results with EIS and SEM data.
- Error analysis : Calculate uncertainties in grain size measurements using ASTM standards.
- Peer review : Compare findings with published metallurgical studies to contextualize discrepancies .
Q. Data Presentation and Reproducibility
Q. What are the best practices for reporting this compound's experimental data to ensure reproducibility?
- Supplementary materials : Deposit raw data (e.g., cell counts, impedance values) in repositories like Zenodo.
- Detailed protocols : Specify buffer compositions, cell isolation methods, and instrument calibration steps.
- Visualization : Use scatter plots for dose-response curves and heatmaps for transcriptomic data, adhering to journal guidelines for figure clarity .
Q. How can researchers validate this compound's hepatocyte proliferation results across diverse donor samples?
- Multi-donor studies : Include hepatocytes from ≥3 donors to account for genetic variability.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance across donors.
- Cryopreservation controls : Test if freeze-thaw cycles alter this compound responsiveness .
Q. Ethical and Literature Considerations
Q. What strategies mitigate bias when interpreting this compound's preclinical efficacy data?
Propriétés
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3S/c1-10-6-7-11(17)8-14(10)21(25(2,23)24)9-15(22)20-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOBCCBUTHNTFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708219-39-0 | |
Record name | 708219-39-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.